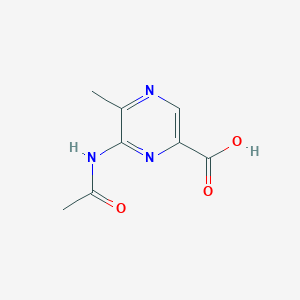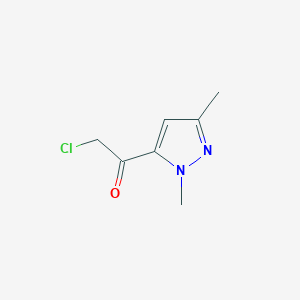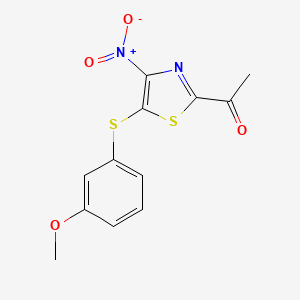
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenylamino group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indolizine Core: Starting with a pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group can be attached through nucleophilic substitution reactions using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and nitrophenylamino groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the nitrophenylamino group.
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group.
8-Benzenesulfonyl-6-amino-2,3-dihydro-1H-indolizin-5-one: Contains an amino group instead of a nitrophenylamino group.
Uniqueness
The combination of the benzenesulfonyl and nitrophenylamino groups in 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one imparts unique chemical properties, making it distinct from other similar compounds
属性
CAS 编号 |
612065-26-6 |
|---|---|
分子式 |
C20H17N3O5S |
分子量 |
411.4 g/mol |
IUPAC 名称 |
8-(benzenesulfonyl)-6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17N3O5S/c24-20-17(21-14-8-10-15(11-9-14)23(25)26)13-19(18-7-4-12-22(18)20)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,21H,4,7,12H2 |
InChI 键 |
JQQVWQJSKRBUAM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


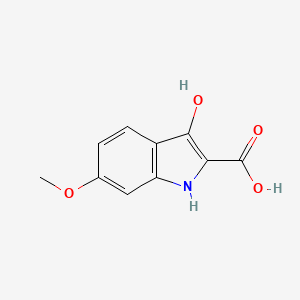
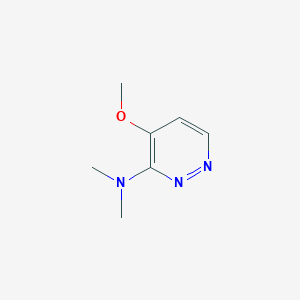
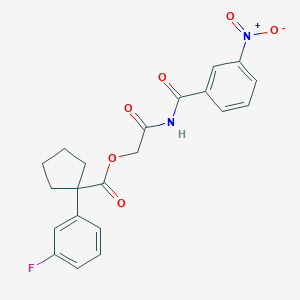
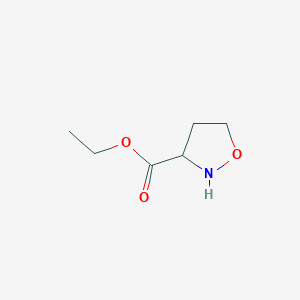
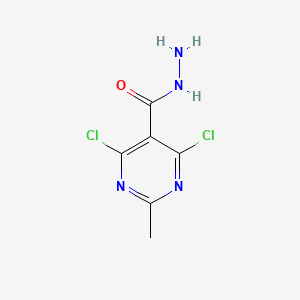
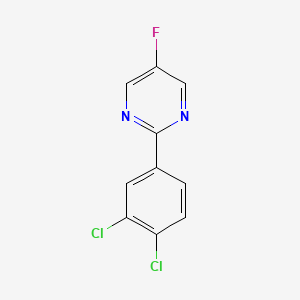
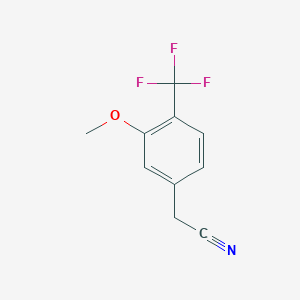
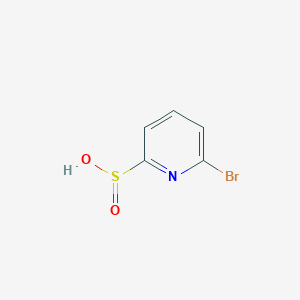
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

